molecular formula C21H28N2O3S B2883983 4-isopropyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 953918-02-0

4-isopropyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Cat. No.: B2883983
CAS No.: 953918-02-0
M. Wt: 388.53
InChI Key: HSIFJLUUEHGPMJ-UHFFFAOYSA-N
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Description

4-isopropyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. This can be achieved through the sulfonation of benzene, followed by the introduction of the isopropyl group via Friedel-Crafts alkylation. The phenylmorpholino moiety is then introduced through a nucleophilic substitution reaction, where the morpholine ring is formed by reacting phenylamine with ethylene oxide under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-isopropyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, thiols; reactions often require catalysts or specific solvents to proceed efficiently.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

4-isopropyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential as an antimicrobial agent, given the known efficacy of sulfonamides in inhibiting bacterial growth.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-isopropyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound likely inhibits the synthesis of folic acid in bacteria, a mechanism similar to other sulfonamides. This inhibition occurs through competitive binding to the enzyme dihydropteroate synthase, preventing the formation of dihydrofolic acid, a precursor to folic acid.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antimicrobial properties.

    Sulfadiazine: Known for its use in treating bacterial infections.

    Sulfisoxazole: Used in the treatment of urinary tract infections.

Uniqueness

4-isopropyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide stands out due to its unique structural features, such as the phenylmorpholino moiety, which may confer additional biological activity or improved pharmacokinetic properties compared to other sulfonamides. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(2-phenylmorpholin-4-yl)ethyl]-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-17(2)18-8-10-20(11-9-18)27(24,25)22-12-13-23-14-15-26-21(16-23)19-6-4-3-5-7-19/h3-11,17,21-22H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIFJLUUEHGPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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